2-Ethyl-5-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-methylpyridin-3-amine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the condensation of acetaldehyde with ammonia in the presence of a catalyst. This reaction typically occurs at elevated temperatures and pressures, around 200-300°C and 12-13 MPa . The use of paraldehyde, a derivative of acetaldehyde, allows for better reaction management and avoids spontaneous self-oligomerization .
Industrial Production Methods
Industrial production of this compound often employs the Chichibabin reaction, which involves the condensation of aldehydes in the presence of ammonia . This method is highly selective and efficient, producing the desired compound with a yield of about 70% .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nicotinic acid, a form of vitamin B3.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent to convert this compound to nicotinic acid.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium) is often used for reduction reactions.
Substitution: Halogenating agents, such as chlorine or bromine, can be used for substitution reactions on the pyridine ring.
Major Products Formed
Nicotinic Acid: Formed through oxidation reactions.
Various Derivatives: Formed through substitution reactions, depending on the reagents used.
Scientific Research Applications
2-Ethyl-5-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pyridine derivatives and complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of resins and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methylpyridin-3-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-ethylpyridine: A closely related compound with similar chemical properties and applications.
2,4-Dimethylpyridine: Another pyridine derivative with distinct chemical behavior and uses.
3-Ethylpyridine: Shares structural similarities but differs in its functional groups and reactivity.
Uniqueness
2-Ethyl-5-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-ethyl-5-methylpyridin-3-amine |
InChI |
InChI=1S/C8H12N2/c1-3-8-7(9)4-6(2)5-10-8/h4-5H,3,9H2,1-2H3 |
InChI Key |
WBEHYQNWTZVUJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.